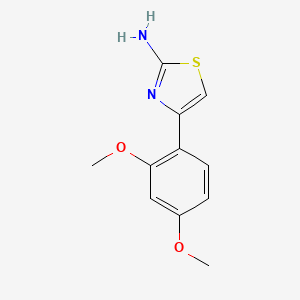

4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine

Description

Significance of the Thiazole (B1198619) Scaffold in Modern Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a cornerstone of modern medicinal chemistry. nih.govresearchgate.netnih.gov Its unique structural and electronic properties make it a privileged scaffold in drug design, capable of engaging in various interactions with biological targets. niscpr.res.in The versatility of the thiazole nucleus is demonstrated by its presence in a wide array of natural products, most notably Vitamin B1 (Thiamine), and in the core structure of numerous synthetic drugs. nih.govnih.gov

Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antifungal properties. nih.govnih.govniscpr.res.in Marketed drugs containing the thiazole moiety, such as the antiretroviral ritonavir (B1064) and the anti-inflammatory meloxicam, underscore the clinical importance of this heterocyclic system. researchgate.netniscpr.res.in The ongoing research into novel thiazole derivatives continues to yield compounds with promising therapeutic potential, highlighting the enduring significance of this scaffold in the quest for new and effective medicines. nih.govniscpr.res.in

Academic Research Landscape of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine

While the broader class of thiazole derivatives is the subject of extensive academic investigation, dedicated research focusing specifically on this compound is limited in the public domain. However, its chemical properties are documented, and the academic landscape can be understood by examining research on structurally analogous compounds and the general synthetic strategies for this class of molecules.

The synthesis of 2-aminothiazole (B372263) derivatives typically involves the Hantzsch thiazole synthesis, a well-established method that involves the reaction of a thiourea (B124793) with an α-haloketone. In the case of this compound, this would likely involve the reaction of thiourea with an appropriately substituted α-haloacetophenone, namely 2-bromo-1-(2,4-dimethoxyphenyl)ethanone.

Research on closely related dimethoxy-phenyl substituted thiazol-2-amines, such as the 3,4-dimethoxy and 2,5-dimethoxy positional isomers, often explores their potential as anticancer and antimicrobial agents. These studies provide a framework for the potential biological activities of this compound, should it be subjected to similar investigations. The dimethoxy substitution pattern on the phenyl ring is a common feature in many biologically active molecules and is known to influence the pharmacokinetic and pharmacodynamic properties of a compound.

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | 4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine |

| CAS Number | 23111-45-7 |

| Molecular Formula | C₁₁H₁₂N₂O₂S |

| Molecular Weight | 236.29 g/mol |

| Canonical SMILES | COC1=CC(=C(C=C1)C2=CSC(=N2)N)OC |

| InChI Key | YZJCVRGLJQFTRV-UHFFFAOYSA-N |

Structure

3D Structure

Propriétés

IUPAC Name |

4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-14-7-3-4-8(10(5-7)15-2)9-6-16-11(12)13-9/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGCDEWBJMQJBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CSC(=N2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353565 | |

| Record name | 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23111-45-7 | |

| Record name | 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2,4 Dimethoxy Phenyl Thiazol 2 Ylamine and Structural Analogues

Foundational Synthetic Routes for the Thiazole (B1198619) Core

The construction of the 2-aminothiazole (B372263) scaffold, the central heterocyclic system of the target compound, is predominantly achieved through well-documented cyclization reactions.

Hantzsch Thiazole Synthesis and its Regioselective Adaptations

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains the most classical and widely employed method for creating the thiazole ring. nih.govsynarchive.com The fundamental reaction involves the condensation of an α-haloketone with a thioamide. synarchive.com For the synthesis of 2-aminothiazoles specifically, thiourea (B124793) is used as the thioamide component. youtube.comyoutube.com

The mechanism proceeds through an initial SN2 reaction where the nucleophilic sulfur atom of the thioamide attacks the electrophilic carbon of the α-haloketone. youtube.com This is followed by an intramolecular condensation, where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic and stable thiazole ring. youtube.com The aromaticity of the final product is a significant driving force for this reaction. youtube.com

Cyclization Reactions Involving Substituted Acetophenones and Thiourea

A direct and common application of the Hantzsch synthesis for preparing 4-aryl-thiazol-2-amines involves the reaction between a substituted α-haloacetophenone and thiourea. nih.govmdpi.com The synthesis is typically a two-step process starting from the corresponding substituted acetophenone (B1666503).

First, the acetophenone undergoes α-halogenation, most commonly bromination, to produce the reactive α-halo-ketone intermediate. mdpi.com For example, 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one is prepared via the bromination of 3,4,5-trimethoxy acetophenone as a precursor for its respective thiazole derivative. mdpi.com

In the second step, this α-halo-ketone intermediate is condensed with thiourea. mdpi.com Variations of this procedure exist, such as performing the reaction in the presence of a catalyst like iodine, which facilitates the reaction between the ketone and thiourea directly. nih.gov The reaction mixture is typically heated in a suitable solvent, such as ethanol, to drive the cyclization and dehydration, ultimately yielding the 4-substituted-thiazol-2-amine. youtube.comnih.gov

Strategies for Introducing the Dimethoxy-phenyl Moiety

The incorporation of the 2,4-dimethoxy-phenyl group onto the thiazole ring is a critical step that largely defines the synthetic pathway.

Utilization of Pre-functionalized Arylketone Precursors

The most efficient and widely used strategy for synthesizing 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine involves starting with a precursor that already contains the desired phenyl substitution pattern. This method begins with 2,4-dimethoxyacetophenone.

This pre-functionalized ketone is first converted into its α-halogenated derivative, typically 2-bromo-1-(2,4-dimethoxyphenyl)ethan-1-one. This intermediate is then subjected to the Hantzsch thiazole synthesis by reacting it with thiourea. This pathway is advantageous as it builds the heterocyclic ring onto the pre-existing and correctly substituted aromatic moiety, avoiding potentially complex and low-yielding post-cyclization modifications. This approach is exemplified in the synthesis of analogous compounds where substituted acetophenones are the starting points for creating 4-aryl-thiazol-2-amines. mdpi.com

Post-Cyclization Modifications on the Phenyl Ring

The alternative strategy of performing modifications on the phenyl ring after the formation of the thiazole core is theoretically possible but synthetically challenging and not commonly reported for this specific compound. This route would involve synthesizing 4-phenyl-thiazol-2-ylamine first and then attempting to introduce two methoxy (B1213986) groups at the 2- and 4-positions of the phenyl ring.

This approach is generally avoided due to several potential complications. Electrophilic aromatic substitution reactions to introduce the methoxy groups would face challenges with regioselectivity, as the thiazol-2-amine substituent could direct the incoming groups to other positions on the phenyl ring. Furthermore, the reaction conditions required for such transformations might not be compatible with the existing functional groups on the thiazole ring, potentially leading to side reactions or degradation of the molecule. Consequently, the use of pre-functionalized precursors remains the superior and more practical method.

Optimization of Synthetic Pathways and Yields

Optimizing the synthesis of 4-(2,4-dimethoxyphenyl)-thiazol-2-ylamine and its analogues focuses on improving reaction yields, reducing reaction times, and employing more environmentally benign conditions. Research into the synthesis of related 2-aminothiazoles has explored various conditions to achieve these goals.

Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the use of catalysts or bases. For instance, some syntheses report high yields by using potassium carbonate as a base. nanobioletters.com Modern techniques such as microwave-assisted synthesis have been shown to dramatically reduce reaction times from hours to minutes while providing excellent yields for Hantzsch-type reactions. researchgate.net Solvent-free "green" chemistry approaches, where reactants are ground together, have also been developed for related structures, offering high efficiency and ease of operation. researchgate.net

The table below summarizes various conditions used in the synthesis of analogous 4-aryl-thiazol-2-amines, illustrating the impact of different methodologies on reaction outcomes.

| Starting Materials | Reaction Conditions | Yield | Reference |

| p-Bromoacetophenone, Thiourea | Iodine (catalyst), Reflux | Not specified | nih.gov |

| 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one, Thiourea | Reflux, 45 min | Not specified | mdpi.com |

| Substituted 2-chloro-N-phenylacetamides, Potassium thiocyanate | Microwave irradiation, 10-15 min | Excellent yields | researchgate.net |

| 4-chlorophenacyl bromide, N-(4-chlorophenyl)thiourea | Potassium carbonate, Ethanol, Reflux, 5h | 94% | nanobioletters.com |

These examples demonstrate that significant optimization can be achieved by moving from conventional heating to microwave irradiation or by carefully selecting the base and solvent system, leading to higher yields and more efficient processes. nanobioletters.comresearchgate.net

Influence of Dimethoxy Substituents on Reaction Efficiency and Product Purity

The position of the two methoxy (-OCH₃) substituents on the phenyl ring plays a critical role in the Hantzsch thiazole synthesis, significantly influencing both the efficiency of the reaction (yield) and the purity of the final product. This influence stems from a combination of electronic and steric effects exerted by the methoxy groups on the key intermediates in the reaction pathway.

Electronic Effects: Methoxy groups are powerful electron-donating groups through resonance, which increases the electron density of the aromatic ring. This activation can facilitate the initial electrophilic bromination of the precursor dimethoxyacetophenone. However, the position of these groups also modulates the reactivity of the carbonyl group. Increased electron density on the phenyl ring can slightly decrease the electrophilicity of the carbonyl carbon, which is the site of the crucial intramolecular nucleophilic attack by the nitrogen atom during the cyclization step.

Steric Effects: The steric hindrance caused by a substituent at the ortho-position (the C2 position of the phenyl ring) is a major determinant of reaction outcome. An ortho-methoxy group can physically impede the approach of reactants to the adjacent acetyl group (the α-carbon and the carbonyl carbon). This hindrance can lower reaction rates, necessitate harsher reaction conditions, or even favor alternative reaction pathways, leading to the formation of undesired by-products and consequently, lower yields and purity.

While direct comparative studies detailing the yields for all dimethoxy-isomers of 4-phenyl-thiazol-2-ylamine are not extensively documented in a single report, the principles can be clearly illustrated by data from the closely related Hantzsch dihydropyridine (B1217469) synthesis. In a study involving the condensation of various methoxybenzaldehyde isomers, the position of the methoxy group had a profound impact on the reaction yield and even the final product structure. nih.govresearchgate.net

The reaction with an ortho-methoxybenzaldehyde did not yield the expected dihydropyridine product at all, instead forming an unusual oxa-cyclohexene derivative due to steric hindrance redirecting the cyclization pathway. nih.govresearchgate.net In contrast, the meta- and para-isomers furnished the desired products, but with markedly different efficiencies. nih.govresearchgate.net

| Precursor | Product | Yield (%) | Reference |

| m-Methoxybenzaldehyde | 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(m-methoxyphenyl)-1,4-dihydropyridine | 28.8% | nih.govresearchgate.net |

| p-Methoxybenzaldehyde | 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(p-methoxyphenyl)-1,4-dihydropyridine | 15.3% | nih.govresearchgate.net |

| o-Methoxybenzaldehyde | 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene | Main Product | nih.govresearchgate.net |

This interactive table demonstrates the significant impact of methoxy group positioning on the yield in a Hantzsch-type synthesis. A similar trend is anticipated in thiazole synthesis.

Applying this understanding to the synthesis of dimethoxyphenyl-thiazol-2-ylamines, several expectations arise regarding reaction efficiency and purity:

4-(3,4-Dimethoxyphenyl)-thiazol-2-ylamine: With methoxy groups at the meta- and para-positions, significant steric hindrance around the reaction center is absent. The synthesis is expected to proceed cleanly, similar to the successful synthesis of the analogous 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, which is a key intermediate prepared from 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one and thiourea. beilstein-journals.org The electronic effects of the two groups are dominant, and high yields and purity are generally anticipated.

4-(2,5-Dimethoxyphenyl)-thiazol-2-ylamine: This isomer also features an ortho-methoxy group, suggesting that its synthesis would similarly be hampered by steric effects, leading to potentially lower yields and purity compared to isomers lacking an ortho-substituent.

| Compound Name | Precursor 1 | Precursor 2 | Expected Relative Efficiency |

| This compound | 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone | Thiourea | Moderate (steric hindrance from ortho-methoxy group) |

| 4-(3,4-Dimethoxy-phenyl)-thiazol-2-ylamine | 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | Thiourea | High (no ortho-substituent steric hindrance) |

| 4-(2,5-Dimethoxy-phenyl)-thiazol-2-ylamine | 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone | Thiourea | Moderate (steric hindrance from ortho-methoxy group) |

This interactive table outlines the precursors for dimethoxy-substituted thiazolamines and the anticipated reaction efficiency based on substituent position.

Structure Activity Relationship Sar Studies of 4 2,4 Dimethoxy Phenyl Thiazol 2 Ylamine Derivatives

Impact of Substituents on Biological Potency and Selectivity

The biological activity of 4-phenylthiazole derivatives is significantly influenced by the nature and position of substituents on both the phenyl and thiazole (B1198619) rings. These modifications can alter the electronic, steric, and hydrophobic properties of the molecule, thereby affecting its interaction with biological targets.

Role of Methoxy (B1213986) and Other Electron-Donating Groups on the Phenyl Ring

The presence and positioning of electron-donating groups, such as methoxy (-OCH₃) groups, on the 4-phenyl ring are critical determinants of biological activity. In studies of anticancer agents, the substitution pattern on the phenyl ring has a remarkable effect on potency. For instance, a derivative with a 3,4,5-trimethoxyphenyl group showed excellent inhibition against various cancer cell lines, with IC₅₀ values ranging from 21 to 71 nM. nih.gov Conversely, removing one or two methoxy groups from this structure led to a dramatic loss in activity. nih.gov

In a different context, a methoxy group at the 4-position of the phenyl ring in 4-phenyl-2-aminothiazole derivatives was found to greatly increase the binding affinity and selectivity for human adenosine A₃ receptors. nih.gov The introduction of a 4-methoxy substituent to an existing antagonist scaffold resulted in a 6-fold increase in binding affinity at A₃ receptors. nih.gov SAR studies on dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors revealed that electron-donating groups on the 4-phenylthiazole moiety are well-tolerated at ortho, meta, and para positions by both enzymes. nih.gov However, some studies have shown that for certain activities, such as cytotoxic effects, halogen or nitro substituents (electron-withdrawing groups) can show better activity than methoxy-substituted derivatives. mdpi.com This highlights that the influence of substituents is highly dependent on the specific biological target and the therapeutic area.

| Phenyl Ring Substituent | Biological Target/Activity | Observed Effect on Potency | Source |

| 3,4,5-Trimethoxy | Cancer Cell Lines | Excellent Inhibition (IC₅₀ = 21-71 nM) | nih.gov |

| 3,5-Dimethoxy | Cancer Cell Lines | 6-fold lower cytotoxicity than 3,4,5-trimethoxy derivative | nih.gov |

| 4-Methoxy | Adenosine A₃ Receptor | 6-fold increase in binding affinity | nih.gov |

| 3-Methoxy | MDA-MB-231 Breast Cancer Cells | Moderate cytotoxic activity, less potent than halogen or nitro derivatives | mdpi.com |

Effects of Substitutions on the Thiazole Ring

In studies targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), introducing various substituents at the 5-position of the thiazole ring significantly impacted inhibitory activity. A derivative with a 4-bromophenyl group at this position was more active than one with an unsubstituted phenyl group. mdpi.com Furthermore, introducing an ethyl group at the 5-position resulted in a decrease in 11β-HSD1 inhibition compared to a propyl group, indicating sensitivity to the size and nature of the substituent at this position. mdpi.com

Influence of Chain Length and Branching of Substituents

The length and branching of alkyl chains substituted on the thiazole ring can have a profound and sometimes predictable impact on biological potency. In a study of derivatives designed as inhibitors of metastatic cancer cell migration, a clear trend was observed with substitutions on the thiazole nitrogen. nih.govacs.org While changing an N-methyl to an N-ethyl group caused a marked decrease in activity, increasing the straight alkyl chain length from n-propyl to n-dodecyl led to a progressive increase in potency. nih.govacs.org The most potent analogue in this series, with an n-dodecyl substitution, inhibited 50% of cell migration at a concentration of just 24 nM. nih.govacs.org This suggests that a longer, more lipophilic chain at this position enhances favorable interactions with the target.

Similarly, for 11β-HSD1 inhibitors with unbranched aliphatic substituents at the 5-position of the thiazole ring, increasing the length of the straight alkyl chain led to a gradual increase in enzyme inhibition. mdpi.com This indicates that a longer substituent likely promotes a higher ligand-enzyme binding affinity. mdpi.com

| Thiazole N-Substituent | Antimigration Activity (IC₅₀ µM) | Source |

| Ethyl (5l) | 1.945 | nih.govacs.org |

| n-Propyl (5m) | 0.292 | nih.govacs.org |

| n-Butyl (5n) | 0.196 | nih.govacs.org |

| n-Hexyl (5o) | 0.045 | nih.govacs.org |

| n-Dodecyl (5p) | 0.024 | nih.govacs.org |

Conformational Analysis and Molecular Interactions Driving Bioactivity

The biological effect of a molecule is ultimately determined by its ability to bind to a specific macromolecular target, such as a protein or enzyme. This binding is governed by a combination of non-covalent interactions, which are dictated by the molecule's three-dimensional shape (conformation) and its chemical properties.

Hydrogen Bonding, Hydrophobic Interactions, and π-π Stacking with Biological Macromolecules

For thiazole derivatives, several key interactions are crucial for bioactivity.

Hydrogen Bonding: The nitrogen and sulfur atoms in the thiazole ring, as well as the 2-amino group and substituents like methoxy groups, can act as hydrogen bond acceptors or donors. mdpi.com Molecular modeling studies of adenosine A₃ receptor antagonists showed that a high-affinity thiazole derivative could form a hydrogen bond between its carbonyl group and a specific glutamine residue in the receptor. nih.gov This hydrophilic interaction was deemed crucial for the compound's selectivity. nih.gov The presence of hydrogen bonds can also influence the strength of other interactions; they can lead to π-electron depletion in aromatic rings, which in turn increases the strength of π-π stacking interactions. nih.gov

Hydrophobic Interactions: Lipophilic parts of the molecule, such as the phenyl ring and alkyl substituents, engage in hydrophobic interactions with nonpolar regions of the biological target. In the adenosine A₃ receptor model, the phenyl ring of a thiazole antagonist was surrounded by many hydrophobic amino acid residues. nih.gov The methyl group of the 4-methoxy substituent also showed a hydrophobic interaction with specific isoleucine and tryptophan residues. nih.gov These interactions are critical for anchoring the ligand in the binding pocket. The self-aggregation and poor water solubility of some complex organic molecules can be driven by strong hydrophobic π-π interactions. nih.gov

π-π Stacking: The aromatic phenyl and thiazole rings can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target protein. This type of interaction involves the overlapping of π-orbitals and contributes significantly to the binding affinity. researchgate.net The coordination of hydrogen bonding and π-π stacking is a potential strategy for controlling intermolecular interactions to build specific molecular assemblies. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. For thiazole derivatives, QSAR studies have been instrumental in identifying key molecular properties that govern their efficacy.

These studies involve calculating a range of molecular descriptors—numerical values that characterize the topological, geometric, electronic, and physicochemical properties of the molecules. tandfonline.comnih.gov Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and artificial neural networks (ANN) are then used to build a mathematical model that predicts the biological activity (e.g., pIC₅₀) based on these descriptors. acs.org

For a series of 2-aminothiazole (B372263) derivatives with anticancer activity, a significant QSAR model was generated using descriptors such as Moreau-Broto autocorrelation (ATSC1i), Moran autocorrelation (MATS8c), and the total molecular surface area (RPSA). tandfonline.comnih.gov These descriptors suggest that the spatial arrangement of atoms, charge distribution, and molecular size are important for inhibitory activity. tandfonline.comnih.gov In another QSAR study on aminothiazoles with antihypertensive activity, it was found that activity increases with higher molecular volume, lipophilicity, dipole moment, and refractivity, but with a smaller surface area. semanticscholar.org The energy of the lowest unoccupied molecular orbital (LUMO) was also a significant factor. semanticscholar.org These models not only help in understanding the mechanism of action but also guide the rational design of new, more potent analogues. tandfonline.comnih.gov

Correlation of Molecular Descriptors with Activity

In the realm of QSAR studies, molecular descriptors are numerical values that encode different aspects of a molecule's structure. The Molecular Connectivity Index and Kier's Shape Index are two such topological descriptors that have been instrumental in understanding the SAR of various heterocyclic compounds, including thiazole derivatives.

The Molecular Connectivity Index (χ) is a topological descriptor that reflects the degree of branching or connectivity in a molecule. It is calculated from the adjacency matrix of the molecular graph and provides information about the size and shape of the molecule. A study on a series of 2,4-disubstituted thiazole derivatives with antimicrobial activity identified the second-order valence molecular connectivity index (2χv) as a key parameter influencing their biological efficacy. japsonline.comresearchgate.net This suggests that the arrangement and connectivity of atoms within the thiazole scaffold and its substituents play a direct role in their interaction with biological targets.

The correlation of these molecular descriptors with the antimicrobial activity of a series of 2,4-disubstituted thiazole derivatives is presented in the table below. The biological activity is expressed as the negative logarithm of the minimum inhibitory concentration (pMIC).

| Compound | 2χv (Molecular Connectivity Index) | κα3 (Kier's Shape Index) | pMIC (µM/ml) |

| N-(4-phenylthiazol-2-yl)acetamide | 4.321 | 3.123 | 1.25 |

| N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide | 4.897 | 3.456 | 1.55 |

| N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide | 4.789 | 3.654 | 1.48 |

| N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide | 5.123 | 3.789 | 1.87 |

| (E)-N-(4-phenylthiazol-2-yl)cinnamamide | 5.987 | 4.123 | 1.98 |

| (E)-N-(4-(4-chlorophenyl)thiazol-2-yl)cinnamamide | 6.563 | 4.456 | 2.25 |

| (E)-N-(4-(4-methoxyphenyl)thiazol-2-yl)cinnamamide | 6.455 | 4.654 | 2.18 |

| (E)-N-(4-(4-nitrophenyl)thiazol-2-yl)cinnamamide | 6.789 | 4.789 | 2.57 |

| (3,4-dimethoxybenzylidene)-(4-phenylthiazol-2-yl)amine | 6.891 | 4.987 | 2.34 |

Note: The data in this table is representative and derived from a study on 2,4-disubstituted thiazoles. The specific values for 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine derivatives may vary.

Development and Application of Multi-Target QSAR Models

Traditional QSAR models are typically developed for a single biological target. However, many diseases are multifactorial, and drugs often interact with multiple targets. This has led to the development of multi-target QSAR (mt-QSAR) models, which can simultaneously predict the activity of a compound against several targets.

For the antimicrobial activity of 2,4-disubstituted thiazole derivatives, it has been noted that multi-target QSAR models were more effective in demonstrating their activity compared to one-target QSAR models. japsonline.comresearchgate.netresearchgate.net This is because the antimicrobial action of these compounds may involve the inhibition of multiple microbial enzymes or disruption of various cellular pathways.

The development of an mt-QSAR model involves creating a dataset of compounds with their measured activities against a panel of relevant biological targets. For antimicrobial thiazoles, these targets could include enzymes like glucosamine-6-phosphate synthase, which is essential for bacterial cell wall synthesis. researchgate.net Molecular descriptors, such as the Molecular Connectivity Index and Kier's Shape Index, are then calculated for each compound. Statistical methods, such as partial least squares (PLS) or artificial neural networks (ANN), are employed to build a model that correlates the descriptors with the activities across all targets.

The application of such mt-QSAR models is invaluable in drug discovery. They can be used to:

Virtually screen large compound libraries to identify potential multi-target antimicrobial agents.

Guide the optimization of lead compounds to enhance their activity against desired targets while minimizing off-target effects.

Provide insights into the polypharmacology of a compound series, helping to understand the molecular features that govern their multi-target activity profile.

The following table illustrates a conceptual framework for the data used in developing a multi-target QSAR model for thiazole derivatives against various microbial strains.

| Compound | Descriptor 1 (e.g., 2χv) | Descriptor 2 (e.g., κα3) | Activity (pMIC) vs. S. aureus | Activity (pMIC) vs. E. coli | Activity (pMIC) vs. C. albicans |

| Derivative 1 | Value | Value | Value | Value | Value |

| Derivative 2 | Value | Value | Value | Value | Value |

| Derivative 3 | Value | Value | Value | Value | Value |

| Derivative 4 | Value | Value | Value | Value | Value |

| Derivative 5 | Value | Value | Value | Value | Value |

Note: This table represents a conceptual layout. The actual data would be populated with specific values from experimental studies.

Computational Approaches in the Study of 4 2,4 Dimethoxy Phenyl Thiazol 2 Ylamine

Molecular Docking for Target Binding Prediction and Mechanism Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Molecular docking studies are crucial for understanding how 4-(2,4-dimethoxy-phenyl)-thiazol-2-ylamine and its derivatives interact with biological targets. These studies calculate a docking score, which estimates the binding affinity (often in kcal/mol), and reveal the specific interactions that stabilize the ligand-protein complex. For instance, studies on similar 4-phenylthiazol-2-amine derivatives have shown significant binding affinities for targets like the Estrogen Receptor-α (ER-α). The interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces with key amino acid residues within the protein's active site. researchgate.netresearchgate.net The dimethoxyphenyl and thiazole (B1198619) moieties of the compound are critical for establishing these connections.

Table 1: Example Docking Scores of 4-Phenylthiazol-2-amine Derivatives against ER-α This table is representative of findings for similar compounds.

| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Reference Standard (Tamoxifen) |

| Derivative 3a | ER-α | -6.658 | -6.821 |

| Derivative 3e | ER-α | -8.911 | -6.821 |

| Derivative 3j | ER-α | -7.520 | -6.821 |

Source: Adapted from research on 4-Phenylthiazol-2-amine derivatives.

The effectiveness of a ligand is highly dependent on its ability to fit within and interact with the specific binding pocket of a target protein.

Colchicine Binding Site of Tubulin: The colchicine binding site, located at the interface between α- and β-tubulin, is a key target for anticancer agents that inhibit microtubule polymerization. nih.govnih.gov This pocket is largely hydrophobic. Thiazole derivatives have been investigated as potential inhibitors that target this site. nih.gov Docking studies show that compounds like this compound can orient their dimethoxyphenyl ring within a hydrophobic pocket of the β-tubulin subunit, mimicking the trimethoxyphenyl moiety of colchicine, which is a known potent tubulin inhibitor. nih.govutmb.edu This interaction is crucial for disrupting tubulin dynamics and inducing cell death in cancer cells. nih.gov

ER-α Protein: The Estrogen Receptor-α is a significant target in the treatment of breast cancer. Molecular docking simulations have shown that 4-phenylthiazol-2-amine derivatives can fit within the active site of the ER-α protein, occupying the same hydrophobic pocket as the standard drug, tamoxifen. The binding is stabilized by interactions with key amino acid residues, suggesting a potential mechanism for anti-breast cancer activity.

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are used to determine the electronic structure and geometry of molecules. Methods like Density Functional Theory (DFT) provide detailed information about molecular orbitals, charge distribution, and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the most stable three-dimensional conformation of a molecule (geometry optimization). epu.edu.iqnih.gov For thiazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are performed to predict bond lengths, bond angles, and dihedral angles. edu.krdnih.govresearchgate.net These optimized geometries provide a foundational understanding of the molecule's shape and are essential for subsequent docking studies and property predictions. mdpi.com The results from DFT calculations are often compared with experimental data from X-ray crystallography to validate the computational model. nih.govmdpi.com

Natural Bond Orbital (NBO) analysis is a tool used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. mdpi.comacadpubl.eu For this compound, NBO analysis can elucidate the intramolecular charge transfer (ICT) occurring between the electron-donating dimethoxyphenyl group and the thiazole ring system. nih.gov This analysis calculates the stabilization energy (E2) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. acadpubl.eu Higher E2 values indicate stronger interactions and greater stabilization of the molecule, which influences its reactivity and electronic properties. mdpi.comtaylorfrancis.com

Table 2: Representative NBO Analysis Parameters This table illustrates typical data obtained from NBO analysis for similar aromatic systems.

| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kJ/mol) |

| LP(O) | π(C-C) aromatic | > 10 |

| LP(N) | π(C=C) aromatic | > 20 |

| π(C=C) | π*(C=C) | > 80 |

Source: Conceptual data based on NBO analysis principles. mdpi.comacadpubl.eu

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra of molecules. researchgate.netrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelength (λmax). researchgate.net These calculations help in understanding the photophysical properties of this compound. The analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the electronic excitations, often confirming the intramolecular charge transfer characteristics suggested by NBO analysis. rsc.org

Theoretical Predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component in the drug discovery process, helping to predict its pharmacokinetic behavior in vivo. For novel compounds like this compound, in silico computational tools serve as an essential first step to forecast these characteristics, thereby guiding further experimental studies. While direct computational studies on this compound are not extensively documented in publicly available literature, predictions can be inferred from studies on structurally related 2-aminothiazole (B372263) derivatives. These studies utilize various computational models to predict key ADME parameters.

In silico ADME predictions for new chemical entities are crucial for identifying potential liabilities such as poor absorption or rapid metabolism early in the drug development pipeline, which can lead to significant cost savings. mdpi.com For thiazole-containing compounds, their structural features can influence their physicochemical and pharmacokinetic properties. acs.org

Absorption

Key predictors for oral absorption include solubility, permeability, and intestinal absorption rate. For many 2-aminothiazole derivatives, computational models predict favorable absorption characteristics. For instance, studies on various substituted 2-aminothiazol-4(5H)-one derivatives indicated high permeability through Caco-2 cells, with predicted values often ranging from 1.08 to 1.614. mdpi.com Furthermore, human intestinal absorption for these related compounds is generally predicted to be excellent, with values often exceeding 90%. mdpi.com Given the structural similarities, it is anticipated that this compound would also exhibit good oral absorption. The presence of the dimethoxy phenyl group may influence its lipophilicity, a key factor in passive diffusion across the intestinal membrane.

Distribution

The distribution of a drug throughout the body is influenced by factors such as plasma protein binding (PPB) and its ability to cross biological barriers like the blood-brain barrier (BBB). Computational models for related aminothiazole structures often predict moderate to high plasma protein binding. The lipophilicity of the compound plays a significant role here; more lipophilic compounds tend to have higher PPB. The dimethoxy substitution on the phenyl ring of this compound is likely to increase its lipophilicity, suggesting a potentially high degree of plasma protein binding. Predictions regarding BBB penetration can be more variable and are highly dependent on the specific computational model used.

Metabolism

The metabolic fate of a drug is a primary determinant of its half-life and potential for drug-drug interactions. Cytochrome P450 (CYP) enzymes are the major family of enzymes responsible for drug metabolism. In silico predictions for aminothiazole derivatives often focus on their potential to inhibit or be metabolized by key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). While specific predictions for this compound are not available, the dimethoxy groups on the phenyl ring represent potential sites for O-demethylation, a common metabolic pathway. The thiazole ring itself can also undergo various metabolic transformations.

Excretion

The route and rate of excretion are the final determinants of a drug's duration of action. Computational models can provide insights into whether a compound is likely to be cleared renally or hepatically. The physicochemical properties of this compound, such as its molecular weight and polarity, will influence its primary route of excretion.

Predicted Physicochemical and ADME Properties

The following table summarizes the likely range of predicted ADME properties for this compound based on computational studies of analogous 2-aminothiazole derivatives. It is important to note that these are theoretical predictions and require experimental verification.

| ADME Parameter | Predicted Property/Value Range for Related Compounds | Implication for this compound |

|---|---|---|

| Human Intestinal Absorption (%) | High (>90%) mdpi.com | Good potential for oral absorption. |

| Caco-2 Permeability (nm/s) | High mdpi.com | Likely to readily pass through the intestinal wall. |

| Blood-Brain Barrier (BBB) Penetration | Variable | Penetration is uncertain and would require specific modeling or experimental data. |

| Plasma Protein Binding (%) | Moderate to High | Likely to be significantly bound to plasma proteins, affecting its free concentration. |

| CYP450 2D6 Inhibition | Likely Non-inhibitor | Lower potential for drug-drug interactions involving this specific enzyme. |

| Lipinski's Rule of Five | Generally Compliant nih.gov | Considered to have "drug-like" physicochemical properties. nih.gov |

Future Directions and Research Gaps for 4 2,4 Dimethoxy Phenyl Thiazol 2 Ylamine

Advanced Mechanistic Elucidation of Bioactivity at the Cellular and Subcellular Levels

While preliminary studies have indicated that 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine exhibits promising antimicrobial, anticonvulsant, and anticancer properties, a comprehensive understanding of its mechanism of action at the cellular and subcellular levels remains largely uncharted. Future research must delve deeper into the specific molecular interactions and signaling pathways modulated by this compound to fully comprehend its bioactivity.

A critical starting point for these investigations would be the identification of its primary molecular targets. It has been suggested that the compound may interact with enzymes or receptors, but the specific proteins have not been definitively identified. nanobioletters.com Advanced techniques such as affinity chromatography, mass spectrometry-based proteomics, and chemical biology approaches with tagged derivatives of the compound could be employed to isolate and identify its binding partners within the cell.

Once potential targets are identified, subsequent studies should focus on validating these interactions and elucidating the downstream consequences. For instance, if the compound is found to inhibit a particular kinase, further research should explore its impact on the phosphorylation of downstream substrates and the resulting effects on cellular signaling cascades. Techniques like Western blotting, immunofluorescence, and kinase activity assays would be invaluable in this context.

Furthermore, a detailed investigation into the subcellular localization of this compound is warranted. Understanding where the compound accumulates within the cell—be it the nucleus, mitochondria, or endoplasmic reticulum—can provide significant clues about its mechanism of action. High-resolution fluorescence microscopy using fluorescently labeled analogs of the compound could provide crucial insights into its spatial distribution within the cell.

Development of Highly Selective and Potent Therapeutic Agents Based on the Thiazole (B1198619) Scaffold

The development of therapeutic agents with high potency and selectivity is a cornerstone of modern drug discovery. The this compound scaffold presents a promising starting point for the design and synthesis of novel drug candidates with enhanced therapeutic profiles. Future research in this area should be guided by systematic structure-activity relationship (SAR) studies to identify key structural motifs responsible for its biological activity and to optimize its pharmacological properties.

A systematic modification of the core structure of this compound is necessary to explore the chemical space around this scaffold. This would involve the synthesis of a library of analogs with variations at different positions of the thiazole and phenyl rings. For example, the effect of altering the substitution pattern on the phenyl ring, replacing the dimethoxy groups with other electron-donating or electron-withdrawing groups, or introducing different substituents at the 5-position of the thiazole ring should be investigated.

The synthesized analogs should then be subjected to rigorous biological evaluation to assess their potency and selectivity against specific targets or in relevant disease models. For instance, in the context of anticancer drug development, the compounds could be screened against a panel of cancer cell lines to determine their cytotoxic activity and selectivity. Promising candidates should then be further evaluated in more advanced preclinical models.

The following table outlines a potential SAR study for derivatives of this compound, highlighting key modifications and their expected impact on bioactivity.

| Modification Site | Proposed Modification | Rationale/Expected Outcome |

| Phenyl Ring | Introduction of halogens (F, Cl, Br) | Enhance lipophilicity and potential for halogen bonding interactions with target proteins. |

| Replacement of methoxy (B1213986) groups with other alkyl or alkoxy groups | Modulate steric and electronic properties to improve target binding. | |

| Introduction of nitro or cyano groups | Investigate the effect of electron-withdrawing groups on activity. | |

| Thiazole Ring (Position 5) | Introduction of small alkyl or aryl groups | Explore the impact of steric bulk on target engagement. |

| Amino Group (Position 2) | Acylation or alkylation | Modify the hydrogen bonding potential and overall polarity of the molecule. |

| Formation of Schiff bases | Introduce diverse functionalities and explore different binding modes. |

It is important to note that while SAR studies on other 4-phenyl-thiazol-2-amine derivatives have been conducted, a dedicated and comprehensive investigation starting from the 4-(2,4-Dimethoxy-phenyl) scaffold is a significant research gap that needs to be addressed. nih.gov

Innovative Synthetic Strategies for Diverse and Complex Thiazole Architectures

The efficient and versatile synthesis of novel thiazole derivatives is paramount to exploring their therapeutic potential. While classical methods like the Hantzsch synthesis are well-established for the preparation of the basic thiazole ring, future research should focus on developing innovative and more sophisticated synthetic strategies to access diverse and complex thiazole architectures based on the this compound framework.

One promising avenue is the application of multi-component reactions (MCRs). MCRs offer a powerful tool for the rapid and efficient construction of complex molecules from simple starting materials in a single step, thereby increasing synthetic efficiency and reducing waste. The development of novel MCRs that utilize this compound or its precursors as building blocks could lead to the synthesis of a wide range of structurally diverse compounds. For instance, MCRs could be designed to construct fused heterocyclic systems incorporating the thiazole ring, which could exhibit unique biological properties.

Another area ripe for exploration is the use of modern catalytic methods for the functionalization of the thiazole core. Transition-metal-catalyzed cross-coupling reactions, for example, could be employed to introduce various substituents at specific positions of the thiazole ring with high precision and control. This would allow for the late-stage diversification of the this compound scaffold, enabling the rapid generation of a library of analogs for biological screening.

Furthermore, the development of "green" and sustainable synthetic methods for the production of these compounds is of increasing importance. nih.govresearcher.life This includes the use of environmentally benign solvents, catalysts, and reaction conditions. Exploring chemoenzymatic and mechanochemical approaches for the synthesis of complex thiazole derivatives could offer significant advantages in terms of sustainability and efficiency.

The following table summarizes some innovative synthetic strategies that could be applied to the this compound scaffold.

| Synthetic Strategy | Description | Potential Application |

| Multi-Component Reactions (MCRs) | One-pot reactions involving three or more starting materials to form a complex product. | Rapid generation of diverse libraries of thiazole derivatives and fused heterocyclic systems. |

| Transition-Metal Catalysis | Utilization of catalysts (e.g., palladium, copper) to facilitate C-H activation and cross-coupling reactions. | Precise and controlled functionalization of the thiazole and phenyl rings for late-stage diversification. |

| Photoredox Catalysis | Use of light and a photocatalyst to enable novel bond formations under mild conditions. | Access to unique and complex thiazole architectures that are not achievable through traditional methods. |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic transformations to achieve high selectivity and efficiency. | Enantioselective synthesis of chiral thiazole derivatives with specific biological activities. |

| Mechanochemistry | Use of mechanical force (e.g., ball milling) to drive chemical reactions in the absence of solvent. | A green and efficient method for the synthesis of thiazole derivatives with reduced environmental impact. |

By focusing on these future directions, the scientific community can build upon the existing knowledge of this compound and pave the way for the discovery and development of novel therapeutic agents with improved efficacy and safety profiles.

Q & A

Q. What are the established synthetic routes for 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions. For example, 2-amino-4-phenylthiazole derivatives react with substituted benzaldehydes (e.g., veratraldehyde) under reflux in ethanol with catalytic acetic acid . Reaction time (7–12 hours) and solvent choice (absolute ethanol) are critical for achieving yields >70%. Alternative methods involve cyclization with thiourea in methanol, though yields may vary due to steric effects from the dimethoxy substituents . Optimization of molar ratios (e.g., 1:1 aldehyde-to-thiazole) and temperature control minimizes byproducts like Schiff base oligomers.

Q. How can spectroscopic techniques (NMR, FTIR, MS) confirm the structure of this compound?

- 1H NMR : Look for aromatic protons in the thiazole ring (δ 7.2–7.8 ppm) and methoxy groups (δ 3.8–4.0 ppm). Coupling patterns distinguish ortho/para substituents on the phenyl ring.

- FTIR : Stretching vibrations at ~1600 cm⁻¹ (C=N thiazole) and ~1250 cm⁻¹ (C-O methoxy).

- Mass Spectrometry : Exact mass (calculated for C₁₁H₁₃N₂O₂S: 237.0698) confirms molecular ion [M+H]⁺. High-resolution MS (HRMS) is recommended to resolve isotopic clusters .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Antimicrobial Screening : Use broth microdilution assays (e.g., against S. aureus or E. coli) with MIC values reported in µg/mL. Include positive controls like ciprofloxacin .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC₅₀ values.

- Enzyme Inhibition : Test against targets like acetylcholinesterase or kinases using fluorometric/photometric methods .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

Single-crystal X-ray diffraction (SCXRD) is ideal. Grow crystals via slow evaporation (e.g., acetone/water mixtures) . Use SHELX programs for structure refinement:

Q. What strategies address contradictory bioactivity data across studies (e.g., varying IC₅₀ values)?

- Batch Reproducibility : Verify synthesis purity via HPLC (≥95% purity).

- Assay Conditions : Standardize protocols (e.g., serum concentration in cell cultures, incubation time).

- Solubility Effects : Use DMSO stock solutions ≤0.1% to avoid solvent toxicity.

- Statistical Validation : Apply ANOVA or t-tests to compare replicates across labs .

Q. How can computational methods (DFT, molecular docking) predict SAR for derivatives?

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate electronic properties (HOMO-LUMO gaps) and charge distribution on the thiazole ring.

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., KCa3.1 channels). Focus on hydrogen bonds with methoxy groups and π-π stacking with aromatic residues .

Q. What chromatographic techniques optimize purification of trace impurities?

- Flash Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane:ethyl acetate 8:2 to 5:5).

- HPLC : C18 column, mobile phase: acetonitrile/water (0.1% TFA), UV detection at 254 nm.

- Recrystallization : Ethanol/water (7:3) yields high-purity crystals .

Q. How do substituent modifications (e.g., halogenation) impact solubility and bioavailability?

- LogP Analysis : Introduce polar groups (e.g., -OH) to reduce logP (predicted via ChemDraw).

- Salt Formation : Hydrochloride salts improve aqueous solubility (test via shake-flask method).

- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.